Tetrahydroechinocandin B vs. Cilofungin: Superior In Vivo Efficacy in Murine Disseminated Candidiasis
In a murine model of disseminated candidiasis using DBA/2 mice challenged intravenously with 1×10⁴ to 5×10⁴ CFU of C. albicans MY1055, tetrahydroechinocandin B (L-687,901) demonstrated superior in vivo efficacy compared to cilofungin (L-646,991) and L-671,329 [1]. All three compounds exhibited fungicidal activity in vivo with significant reduction in kidney CFU at doses ≥2.5 mg/kg as early as 1 day post-challenge, but tetrahydroechinocandin B showed the highest rank order of efficacy [1].
| Evidence Dimension | In vivo anti-Candida efficacy (rank order by progressiveness of response trends) |
|---|---|
| Target Compound Data | L-687,901 (tetrahydroechinocandin B): Most active; significant reduction in kidney CFU at ≥2.5 mg/kg; fungicidal in vivo |
| Comparator Or Baseline | L-646,991 (cilofungin): Equipotent to L-671,329 but slightly less active than L-687,901; L-687,781 (papulacandin analog): Ineffective at 10 mg/kg |
| Quantified Difference | L-687,901 > L-671,329 ≈ L-646,991 >> L-687,781 (ineffective) |
| Conditions | DBA/2 mice, i.v. challenge with 1–5×10⁴ CFU C. albicans MY1055, i.p. dosing 1.25–10 mg/kg BID for 4 days, kidney CFU enumeration over 9 days |
Why This Matters
Researchers requiring maximum in vivo antifungal efficacy in disseminated candidiasis models should prioritize tetrahydroechinocandin B over cilofungin or L-671,329.
- [1] Bartizal K, Abruzzo G, Trainor C, Krupa D, Nollstadt K, Schmatz D, et al. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin. Antimicrob Agents Chemother. 1992;36(8):1648-1657. View Source
